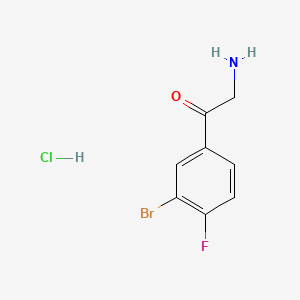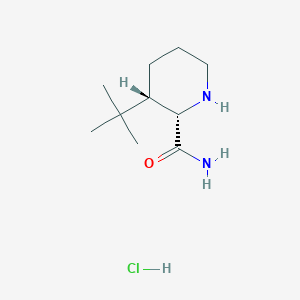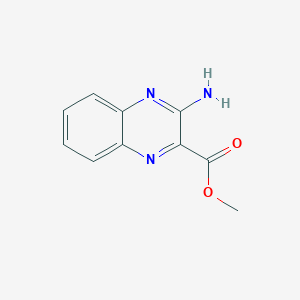![molecular formula C9H22N2 B13507309 [2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)
[2-(Aminomethyl)-2-ethylbutyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)-2-ethylbutyl]dimethylamine is an organic compound with the molecular formula C₇H₁₈N₂ It is a derivative of dimethylamine, characterized by the presence of an aminomethyl group attached to a 2-ethylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-2-ethylbutyl]dimethylamine typically involves the reaction of 2-ethylbutylamine with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: 2-ethylbutylamine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature, usually around 50-60°C.
Procedure: The 2-ethylbutylamine is first reacted with formaldehyde to form an intermediate imine. This intermediate then undergoes nucleophilic addition with dimethylamine to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acid or base catalysts, can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be used under mild conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Chemistry:
Catalysis: this compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the field of central nervous system disorders.
Biochemical Research: It can be used as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Polymer Production: It can be used as a monomer or co-monomer in the production of specialty polymers.
Surfactants: The compound can be incorporated into surfactant formulations for enhanced performance.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-2-ethylbutyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. In drug development, it can act as an agonist or antagonist, depending on the target pathway.
Comparison with Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
2-Ethylbutylamine: A primary amine with a 2-ethylbutyl chain.
N,N-Dimethyl-1,3-propanediamine: A compound with a similar structure but different chain length.
Uniqueness:
Structural Complexity: [2-(Aminomethyl)-2-ethylbutyl]dimethylamine has a more complex structure compared to its simpler analogs, providing unique reactivity and interaction profiles.
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2-diethyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-5-9(6-2,7-10)8-11(3)4/h5-8,10H2,1-4H3 |
InChI Key |
IIXQGSCPSKVKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



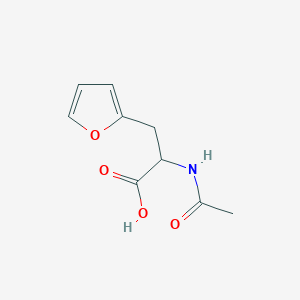
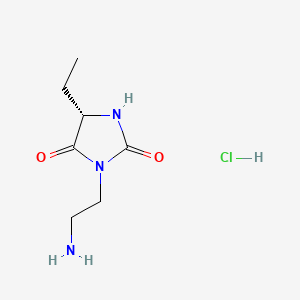


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)
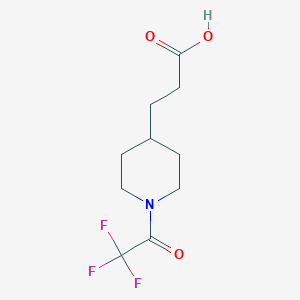
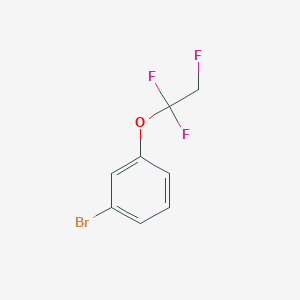
![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
